molecular formula C3H4N2O B14543464 6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene CAS No. 62033-14-1

6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene

Cat. No.: B14543464
CAS No.: 62033-14-1
M. Wt: 84.08 g/mol
InChI Key: CYZZUURKKLUFMA-UHFFFAOYSA-N
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Description

6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is a unique bicyclic compound characterized by its three-membered ring fused to a five-membered ring containing nitrogen and oxygen atoms.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield oxirane derivatives, while reduction can produce simpler bicyclic compounds .

Mechanism of Action

The mechanism of action of 6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction is facilitated by the presence of nitrogen and oxygen atoms in the bicyclic structure, which can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is unique due to the presence of both nitrogen and oxygen in its bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

62033-14-1

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C3H4N2O/c1-2-3(6-2)5-4-1/h2-3H,1H2

InChI Key

CYZZUURKKLUFMA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)N=N1

Origin of Product

United States

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